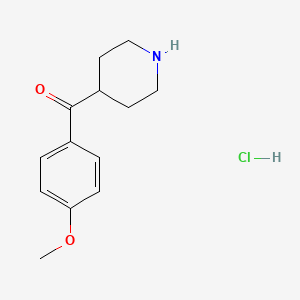

4-(4-Methoxybenzoyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDTWYQCXXFKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372381 | |

| Record name | (4-Methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-82-8 | |

| Record name | Methanone, (4-methoxyphenyl)-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxybenzoyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: Unveiling the Therapeutic Potential of a Privileged Scaffold

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Methoxybenzoyl)piperidine Hydrochloride

To the dedicated researcher, scientist, and drug development professional, the journey from a novel chemical entity to a therapeutic agent is one of meticulous investigation and scientific rigor. The compound this compound presents as a molecule of interest, not because of a wealth of existing data, but due to the therapeutic promise inherent in its structural motifs. The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1] Furthermore, the benzoylpiperidine fragment is recognized as a "privileged structure," frequently appearing in agents targeting serotoninergic and dopaminergic systems.[2]

This guide, therefore, is not a retrospective summary of a known mechanism of action, as such information for this compound is not prevalent in current scientific literature. Instead, this document serves as a prospective roadmap—a comprehensive, technically-grounded framework for the elucidation of its pharmacological activity. We will proceed from foundational hypotheses based on structural analogy to detailed experimental protocols designed to systematically uncover and validate its molecular interactions and physiological effects.

Part 1: Hypothesized Mechanisms of Action - A Structurally-Informed Perspective

The chemical architecture of this compound provides critical clues to its potential biological targets. The presence of the benzoylpiperidine core strongly suggests an interaction with CNS receptors, a hypothesis supported by extensive literature on related compounds.

Hypothesis 1: Serotonin (5-HT) and Dopamine (D) Receptor Modulation

The 4-benzoylpiperidine moiety is a well-established pharmacophore in ligands for serotonin and dopamine receptors.[2] Specifically, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of certain antipsychotic drugs at the 5-HT2A receptor.[2] It is plausible that this compound acts as an antagonist or agonist at one or more subtypes of these receptors.

Key Structural Considerations:

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for interaction with the acidic residues in the binding pockets of aminergic GPCRs.

-

Benzoyl Moiety: The substituted benzoyl group can engage in various interactions, including hydrogen bonding and aromatic stacking, which can confer receptor subtype selectivity.

Hypothesis 2: Acetylcholinesterase (AChE) Inhibition

Several piperidine derivatives have been synthesized and identified as potent acetylcholinesterase inhibitors.[3][4] These compounds often feature a benzyl or a related aromatic group attached to the piperidine nitrogen. While this compound has a different substitution pattern, the general piperidine scaffold is a recurring feature in AChE inhibitors. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant for the treatment of dementia.[3]

Hypothesis 3: Monoamine Transporter Inhibition or Release

Structurally related compounds, such as 4-benzylpiperidine, are known to act as monoamine releasing agents with selectivity for dopamine and norepinephrine.[5] It is conceivable that this compound could interact with dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters to inhibit reuptake or induce efflux of these neurotransmitters.

Part 2: A Step-by-Step Guide to Experimental Validation

The following experimental workflows are designed to systematically test the aforementioned hypotheses. Each protocol is presented as a self-validating system, with built-in controls and logical progression.

Experimental Workflow 1: Primary Screening for CNS Receptor and Transporter Interactions

This initial phase aims to broadly assess the binding affinity of this compound across a panel of relevant CNS targets.

Protocol: Radioligand Binding Assays

-

Target Selection: A comprehensive panel of receptors and transporters should be selected, including but not limited to:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

-

Dopamine Receptors: D1, D2, D3, D4

-

Monoamine Transporters: DAT, NET, SERT

-

Acetylcholinesterase (AChE)

-

-

Membrane/Enzyme Preparation: Utilize commercially available cell membranes expressing the recombinant human receptors or purified human AChE.

-

Assay Conditions:

-

Incubate the membrane/enzyme preparation with a specific radioligand for each target at a concentration near its Kd.

-

Add increasing concentrations of this compound (e.g., from 1 nM to 100 µM) to displace the radioligand.

-

Incubate to equilibrium.

-

-

Detection and Analysis: Separate bound from free radioligand by rapid filtration. Quantify radioactivity using a scintillation counter. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation: Summary of Binding Affinities

| Target | Radioligand | Ki of this compound (nM) |

| 5-HT2A | [3H]Ketanserin | Hypothetical Value |

| D2 | [3H]Spiperone | Hypothetical Value |

| SERT | [3H]Citalopram | Hypothetical Value |

| AChE | N/A (Enzymatic Assay) | Hypothetical IC50 |

Logical Relationship: From Binding to Function

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzoyl)piperidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Methoxybenzoyl)piperidine hydrochloride (CAS No: 25519-82-8), a key heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the scientific causality behind the compound's behavior and the experimental methodologies required for its characterization. We will explore its structural features, its role as a synthetic intermediate, the analytical techniques for its quality control, and the critical physicochemical parameters that influence its application in research and development. While specific experimental quantitative data for properties such as melting point and solubility are not consistently published, this guide establishes the expected chemical behaviors based on structural analysis and outlines the standardized protocols for their empirical determination.

Introduction and Molecular Identity

This compound is a piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a rigid piperidine ring, a common scaffold in centrally active agents, with a methoxybenzoyl moiety. This compound is notably recognized as a precursor in the synthesis pathway of Ketanserin, a serotonin 5-HT2A receptor antagonist.[1] Understanding its fundamental properties is therefore essential for chemists working on related molecular scaffolds.

The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it suitable for laboratory handling and various reaction conditions. This guide will systematically detail the known identifiers and the analytical methodologies used to confirm its structure and purity.

Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. The universally recognized identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 25519-82-8 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 255.74 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl)(piperidin-4-yl)methanone;hydrochloride | [1] |

| Synonyms | (4-Methoxyphenyl)-4-piperidinyl-methanone hydrochloride, 4-(p-Methoxybenzoyl)piperidine hydrochloride | [1] |

| InChIKey | BBDTWYQCXXFKDH-UHFFFAOYSA-N | [3] |

graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid, color="#202124"];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="2.6,1.5!"]; C7 [label="CH3", pos="3.9,0.75!"]; C8 [label="C", pos="0,-2.5!"]; O2 [label="O", pos="0,-3.5!"]; C9 [label="C", pos="-1.3,-3!"]; C10 [label="C", pos="-2.6,-1.5!"]; N1 [label="NH2+", pos="-1.3,0!"]; C11 [label="C", pos="-2.6,1.5!"]; C12 [label="C", pos="-1.3,3!"]; Cl [label="Cl-", pos="1,-0.5!"];

// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Methoxy group C6 -- O1 [len=1.5]; O1 -- C7 [len=1.5];

// Carbonyl group C4 -- C8 [len=1.5]; C8 -- O2 [style=double, len=1.5];

// Piperidine Ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- N1 [len=1.5]; N1 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C9 [len=1.5];

// Add text labels label_mol [label="this compound", pos="0, -4.5!", fontsize=14, fontcolor="#202124"]; }

Caption: 2D Structure of this compound.

Core Physicochemical Properties: Significance and Determination

The physicochemical profile of a molecule is paramount in drug development, influencing everything from reaction kinetics to bioavailability. While specific quantitative data for this compound are sparse in public literature, this section explains the importance of each parameter and the standard methodologies for their determination.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities. For hydrochloride salts of amine-containing compounds, the melting point is also influenced by the crystal lattice energy.

-

Expected Characteristics: As a crystalline hydrochloride salt, a relatively high melting point is expected.

-

Methodology for Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Instrumentation: The capillary is placed in a calibrated melting point apparatus (e.g., Büchi M-560 or similar).

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Solubility Profile

Solubility is a critical parameter for a synthetic intermediate, governing solvent choice for reactions, purification, and formulation. For a potential active pharmaceutical ingredient (API), aqueous solubility at different pH values is a key determinant of its absorption and distribution in vivo.

-

Expected Characteristics: The presence of the hydrochloride salt dramatically increases aqueous solubility compared to the free base, particularly in acidic to neutral pH, due to the ionization of the piperidine nitrogen. Solubility in organic solvents is expected to vary, with higher solubility in polar protic solvents like methanol and ethanol, and lower solubility in nonpolar solvents like hexanes. Dimethyl sulfoxide (DMSO) is likely to be an effective solvent.

-

Methodology for Quantitative Determination (Thermodynamic Solubility):

-

Equilibrium Method: An excess of the compound is added to a known volume of the solvent of interest (e.g., water, pH 7.4 buffer, ethanol, DMSO).

-

Incubation: The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Caption: Workflow for determining thermodynamic solubility.

Dissociation Constant (pKa)

The pKa value reflects the acidity or basicity of a molecule. For this compound, the pKa of the protonated piperidine nitrogen is the most relevant. This value dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor-binding interactions.

-

Expected Characteristics: The piperidine ring is a secondary amine with a pKa typically in the range of 9-11. The hydrochloride salt is the protonated, charged form. At physiological pH (~7.4), the compound will exist almost exclusively in its protonated, cationic form.

-

Methodology for Determination (Potentiometric Titration):

-

A solution of the compound in water is prepared at a known concentration.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.

-

The pKa is determined from the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.

-

Partition Coefficient (LogP and LogD)

The partition coefficient is a measure of a compound's lipophilicity.

-

LogP refers to the ratio of the concentration of the neutral species between octanol and water.

-

LogD is the distribution coefficient, which is the ratio of the sum of all species (ionized and neutral) between octanol and water at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.

-

Expected Characteristics: The methoxybenzoyl portion of the molecule contributes to its lipophilicity. However, as established by the pKa, the molecule will be predominantly ionized at pH 7.4. Therefore, its LogD₇.₄ is expected to be significantly lower than its LogP, indicating higher partitioning into the aqueous phase under physiological conditions.

-

Methodology for Determination (Shake-Flask Method):

-

A solution of the compound is prepared in one phase (e.g., water or buffer at a specific pH).

-

An equal volume of the immiscible solvent (n-octanol) is added.

-

The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers.

-

The concentration of the compound in both the aqueous and octanol layers is measured (typically by HPLC-UV).

-

LogD is calculated as: Log₁₀([Compound]octanol / [Compound]aqueous).

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. The following techniques are standard for a comprehensive evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons and their connectivity.

-

Expected Signals:

-

Aromatic Protons: Two distinct doublets in the aromatic region (~6.9-8.0 ppm), characteristic of a para-substituted benzene ring.

-

Piperidine Protons: A series of complex multiplets in the aliphatic region (~1.5-3.5 ppm). The protons adjacent to the nitrogen will be deshielded and appear further downfield.

-

Methine Proton (CH-C=O): A multiplet, likely a triplet of triplets, deshielded by the adjacent carbonyl group (~3.0-3.5 ppm).

-

Methoxy Protons (OCH₃): A sharp singlet at ~3.8-3.9 ppm.

-

Amine Proton (NH₂⁺): A broad singlet, which may be exchangeable with D₂O.

-

-

-

¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms.

-

Expected Signals:

-

Carbonyl Carbon (C=O): The most deshielded signal, typically >195 ppm.

-

Aromatic Carbons: Multiple signals in the ~114-164 ppm range. The carbon attached to the methoxy group will be the most shielded in this group, while the carbon attached to the carbonyl will be deshielded.

-

Piperidine Carbons: Signals in the aliphatic region (~25-55 ppm).

-

Methoxy Carbon (OCH₃): A signal around 55-56 ppm.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Expected Key Absorptions:

-

N-H Stretch (Amine Salt): A very broad and strong absorption band in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine hydrochloride.

-

C-H Stretch (Aromatic & Aliphatic): Signals between 2850-3100 cm⁻¹.

-

C=O Stretch (Aryl Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption around 1250 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.

-

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

-

Molecular Ion: In positive ion mode, the base peak would correspond to the free base of the molecule [M+H]⁺ at m/z 219.13.

-

Key Fragments: Fragmentation would likely occur via cleavage of the piperidine ring or loss of the methoxy group.

-

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Recommended Storage: The compound should be stored in a well-sealed container, protected from moisture and light, at controlled room temperature or under refrigeration (+5°C).[1]

-

Chemical Stability: As a hydrochloride salt, the compound is generally stable. However, in strongly basic solutions, it will convert to the free base, which may have different stability and solubility profiles. Hydrolytic stability should be assessed, although the ether and ketone functionalities are generally robust. Photostability studies are recommended for long-term storage protocols.

Conclusion

References

-

Molekula. (n.d.). This compound | CAS 25519-82-8. Retrieved from [Link]

Sources

Biological activity of 4-(4-Methoxybenzoyl)piperidine hydrochloride derivatives

An In-Depth Technical Guide on the Biological Activity of 4-(4-Methoxybenzoyl)piperidine Hydrochloride and Its Derivatives

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this broad class, derivatives of this compound have emerged as a versatile and promising group of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of these derivatives. We will delve into their primary mechanism of action as cholinesterase inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease, explore their engagement with other central nervous system targets, and discuss their emerging applications in oncology and beyond. This document synthesizes data from in vitro and in vivo studies, examines structure-activity relationships, and provides detailed methodologies for their biological evaluation, offering a critical resource for researchers and professionals in drug development.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine motif is a cornerstone of modern pharmacology, prized for its favorable physicochemical properties, including good aqueous solubility and the ability to be readily functionalized. Its saturated heterocyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with biological targets. The 4-(4-Methoxybenzoyl)piperidine core provides a rigid framework with distinct regions for chemical modification: the piperidine nitrogen, the benzoyl ring, and the piperidine ring itself. This versatility has allowed for the development of derivatives targeting a diverse array of proteins, including enzymes, G-protein coupled receptors, and transporters.

Synthetic Strategies and Chemical Space

The synthesis of 4-(4-Methoxybenzoyl)piperidine derivatives typically involves multi-step sequences that allow for controlled diversification. A general approach often begins with commercially available starting materials like 4-piperidone or 4-cyanopiperidine, followed by key reactions such as Grignard additions, Friedel-Crafts acylations, and N-alkylation or N-arylation to introduce desired substituents.

For instance, the synthesis of N-substituted derivatives, which is crucial for modulating activity against targets like acetylcholinesterase, often involves the reaction of the parent this compound with various alkyl or benzyl halides.[1] Demethylation of the methoxy group can also be performed to generate phenolic derivatives, further expanding the chemical space.[2]

Caption: Generalized synthetic workflow for creating a library of 4-(4-Methoxybenzoyl)piperidine derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives based on the 4-(4-Methoxybenzoyl)piperidine scaffold have demonstrated significant activity across several therapeutic areas, with the most extensive research focused on neurodegenerative diseases.

Cholinesterase Inhibition: A Primary Target for Alzheimer's Disease

A major pathological hallmark of Alzheimer's disease (AD) is the decline in levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibiting AChE increases the concentration and duration of action of ACh, thereby ameliorating cognitive deficits.

Numerous piperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.[3] Structure-activity relationship (SAR) studies have shown that introducing a benzyl group at the piperidine nitrogen dramatically enhances inhibitory activity.[1] For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent AChE inhibitors, with an IC50 value of 0.56 nM.[1] This compound also showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its selectivity.[1] The well-known AD drug Donepezil is itself a complex piperidine derivative, underscoring the importance of this scaffold in targeting AChE.[4]

Caption: Mechanism of cholinergic neurotransmission and the action of piperidine-based AChE inhibitors.

Broader CNS Applications

The therapeutic potential of these derivatives extends beyond AChE inhibition.

-

O-GlcNAcase (OGA) Inhibition: OGA is another promising target for AD. Its inhibition leads to an increase in protein O-GlcNAcylation, which has been shown to reduce the phosphorylation of tau protein, a key component of neurofibrillary tangles.[5] Novel 4-(arylethynyl)piperidine derivatives have been developed as highly potent OGA inhibitors, with IC50 values in the low nanomolar range.[5]

-

Multi-Target Antipsychotics: Certain piperidine derivatives have been optimized to act as ligands for multiple receptors implicated in psychosis, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[6] This multi-target approach may offer improved efficacy and a better side-effect profile compared to traditional antipsychotics.

-

Dopamine Transporter (DAT) Inhibition: The dopamine transporter is a key regulator of dopaminergic signaling. N-substituted 4-(arylmethoxy)piperidines have been designed as potent DAT inhibitors, with some compounds showing IC50 values comparable to or better than cocaine.[7]

Emerging Anti-Cancer Activity

Recent research has identified piperidine derivatives as potential anti-cancer agents.

-

Glutaminyl Cyclase (QC/isoQC) Inhibition: Upregulation of glutaminyl cyclase isoenzyme (isoQC) is linked to cancer development. A new series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives has been designed as selective isoQC inhibitors, demonstrating anti-cancer effects in vivo.[8]

-

Sigma Receptor Ligands for Tumor Imaging: Radioiodinated benzamide derivatives containing a piperidine moiety have been developed as high-affinity ligands for sigma receptors, which are overexpressed in certain cancer types like breast cancer.[9] These radioligands, such as P[125I]MBA, show potential for imaging breast cancer tumors.[9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(4-Methoxybenzoyl)piperidine scaffold has yielded critical insights into the structural requirements for biological activity.

-

N-Substitution on Piperidine: This is a critical determinant of activity, particularly for AChE inhibition. The addition of a benzyl group is a common strategy to enhance potency.[1][4] The nature of this substituent can also influence selectivity for different targets.

-

Substituents on the Benzoyl Ring: Modifications to the benzoyl moiety, such as changing the position or nature of the alkoxy group or introducing other substituents, can fine-tune binding affinity and pharmacokinetic properties.[10]

-

Piperidine Ring Conformation: The stereochemistry and conformational rigidity of the piperidine ring can influence how the molecule fits into the binding pocket of a target protein.

Caption: Key modification points on the piperidine scaffold influencing biological activity.

Methodologies for Biological Evaluation

A tiered approach is essential for evaluating the biological activity of novel 4-(4-Methoxybenzoyl)piperidine derivatives.

In Vitro Assays

-

Primary Target Engagement (Enzyme Inhibition):

-

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

-

Reagents: AChE enzyme solution, DTNB solution, acetylthiocholine iodide (ATCI) substrate, phosphate buffer (pH 8.0), test compound dilutions.

-

Procedure: a. Add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution to a 96-well plate. b. Add 10 µL of AChE enzyme solution and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 10 µL of the ATCI substrate. d. Measure the absorbance at 412 nm every minute for 5-10 minutes. e. Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control. f. Plot inhibition versus compound concentration to determine the IC50 value.

-

-

Trustworthiness: This is a standardized, robust assay. Including a known inhibitor (e.g., Donepezil) as a positive control is critical for validating each experimental run.

-

-

Secondary Target Engagement (Receptor Binding):

-

Protocol: Radioligand Binding Assay for Sigma-1 Receptors

-

Principle: This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., pentazocine) from its target receptor in a tissue homogenate (e.g., guinea pig brain membranes).[9]

-

Procedure: a. Incubate brain membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters. c. Quantify the radioactivity trapped on the filters using liquid scintillation counting. d. Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol). e. Calculate the specific binding and plot the displacement curve to determine the Ki value.

-

-

In Vivo Models

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound.

-

Model: Typically performed in rats or mice.

-

Procedure: Administer the compound (e.g., via oral gavage or intravenous injection). Collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key parameters like Cmax, Tmax, half-life (t1/2), and bioavailability.

-

-

Efficacy Studies (Example: Alzheimer's Disease Model):

-

Model: APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits similar to human AD.[5]

-

Procedure:

-

Treat aged APP/PS1 mice with the test compound or vehicle for a specified duration (e.g., 4 weeks).

-

Assess cognitive function using behavioral tests such as the Morris Water Maze or Y-maze.

-

Following the treatment period, sacrifice the animals and collect brain tissue.

-

Analyze brain tissue for pathological markers, such as amyloid-beta plaque load (immunohistochemistry) and levels of phosphorylated tau (Western blot).

-

-

Caption: A typical experimental workflow for the evaluation of novel piperidine derivatives.

Data Summary and Future Perspectives

The versatility of the 4-(4-Methoxybenzoyl)piperidine scaffold is evident from the range of biological activities and potencies observed in its derivatives.

| Compound Class/Example | Target(s) | Potency (IC50 / Ki) | Therapeutic Area | Reference |

| 1-Benzyl-4-[...]-piperidine HCl (Compound 21) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | Alzheimer's Disease | [1] |

| 1-Benzyl-4-[...]-piperidine (E2020/Donepezil related) | Acetylcholinesterase (AChE) | IC50 = 5.7 nM | Alzheimer's Disease | [4] |

| 4-(Arylethynyl)piperidine Derivative (Compound 81) | O-GlcNAcase (OGA) | IC50 = 4.93 nM | Alzheimer's Disease | [5] |

| N-Benzyl Piperidine Derivative (d5) | HDAC / AChE | IC50 = 0.17 µM / 6.89 µM | Alzheimer's Disease | [11] |

| P[125I]MBA | Sigma-1 / Sigma-2 Receptors | Ki = 11.8 nM / 206 nM | Cancer Imaging | [9] |

| 4-(4-methyl...triazol-3-yl)piperidine (Compound 27) | Glutaminyl Cyclase (isoQC) | Not specified | Oncology | [8] |

The future of this chemical class lies in the rational design of multi-target-directed ligands and compounds with improved pharmacokinetic and safety profiles. The development of derivatives that can cross the blood-brain barrier effectively remains a key challenge for CNS applications. As our understanding of complex diseases evolves, the strategic modification of the 4-(4-Methoxybenzoyl)piperidine scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.

References

-

Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

-

Li, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312. [Link]

-

Yamanishi, Y., Ogura, H., Kosasa, T., Araki, S., Sawa, Y., & Yamatsu, K. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 42(8), 1005-1011. [Link]

-

Klivon. (n.d.). This compound. Klivon.net. Retrieved from [Link]

-

Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

-

Takai, H., Obase, H., Nakamizo, N., Teranishi, M., Kubo, K., Shuto, K., & Hashimoto, T. (1985). Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. Chemical & Pharmaceutical Bulletin, 33(3), 1104-1115. [Link]

-

Nakamura, S., et al. (2001). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Analytical Biochemistry, 298(1), 39-45. [Link]

-

Wang, S., et al. (2015). Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]

-

Viegas, C., Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4184-4190. [Link]

-

Gatlik, M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1734-1738. [Link]

-

Gatlik, M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1734-1738. [Link]

-

Kruse, C. G., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. [Link]

-

Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics, 370(2), 283-294. [Link]

-

Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

Jahid, S., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 65(15), 10323-10345. [Link]

-

Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

- Kugita, H., & Oine, T. (1974). U.S. Patent No. 3,845,062. Washington, DC: U.S.

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

- O'Dowd, C., et al. (2006). Piperidines and related compounds for treatment of Alzheimer's disease.

-

Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(11), 1547. [Link]

-

Lapa, G., et al. (2022). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128920. [Link]

-

Bartels, B., et al. (2018). Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 9(7), 727-728. [Link]

-

John, C. S., et al. (1999). Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. Nuclear Medicine and Biology, 26(4), 377-382. [Link]

-

Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. [Link]

-

D'Alimonte, D., et al. (2022). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. Pharmaceuticals, 15(8), 987. [Link]

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of Osimertinib (InChIKey: BBDTWYQCXXFKDH-UHFFFAOYSA-N)

Introduction: A Paradigm Shift in EGFR-Mutated Non-Small Cell Lung Cancer Therapy

Osimertinib, sold under the brand name Tagrisso, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Identified by the InChIKey BBDTWYQCXXFKDH-UHFFFAOYSA-N, it is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This guide provides an in-depth technical overview of Osimertinib's pharmacology, clinical applications, mechanisms of resistance, and future research directions, tailored for researchers, scientists, and drug development professionals.

Osimertinib's development was driven by the clinical need to overcome resistance to first- and second-generation EGFR TKIs.[2] These earlier inhibitors, while effective against tumors with activating EGFR mutations (such as exon 19 deletions and L858R mutations), often lose their efficacy due to the emergence of a secondary T790M mutation in the EGFR gene.[2][3] Osimertinib was specifically designed to potently and irreversibly inhibit both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, thereby offering a more durable and less toxic treatment option.[2][4]

Pharmacology and Mechanism of Action: Precision Targeting of Mutated EGFR

Osimertinib's mechanism of action is centered on its covalent and irreversible binding to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR.[2][5] This covalent bond formation effectively blocks the kinase activity of the receptor, preventing ATP from binding and thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5]

One of the key pharmacological advantages of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor.[2] This selectivity is crucial in minimizing the off-target effects commonly associated with earlier generation EGFR TKIs, such as severe skin rash and diarrhea.[6]

Pharmacokinetically, Osimertinib exhibits linear pharmacokinetics, with a median time to maximum concentration (Cmax) of 6 hours.[1] It has an estimated mean half-life of 48 hours, and its elimination is primarily through feces (68%) and to a lesser extent, urine (14%).[1]

Caption: Osimertinib's mechanism of action.

Clinical Applications and Efficacy: A New Standard of Care

The clinical development of Osimertinib has been marked by several pivotal trials that have established its role as a standard of care in EGFR-mutated NSCLC.

-

First-Line Treatment: The FLAURA trial was a landmark phase III study that compared Osimertinib with first-generation EGFR TKIs (erlotinib or gefitinib) as a first-line treatment for patients with advanced NSCLC harboring EGFR exon 19 deletions or L858R mutations.[7][8] The trial demonstrated a statistically significant improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with Osimertinib.[7][8]

-

Second-Line Treatment: The AURA3 trial was a phase III study that evaluated the efficacy of Osimertinib in patients with EGFR T790M mutation-positive advanced NSCLC who had progressed on a prior EGFR TKI.[9] The results showed that Osimertinib significantly prolonged PFS compared to platinum-based chemotherapy.[9][10]

More recently, the FLAURA2 trial has shown that the combination of Osimertinib with chemotherapy can further improve outcomes in the first-line setting.[11][12][13] Additionally, the ADAURA trial demonstrated a significant benefit for adjuvant Osimertinib in patients with resected, EGFR-mutated NSCLC.[14]

| Clinical Trial | Setting | Comparator | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| FLAURA [8] | First-Line | Erlotinib or Gefitinib | 18.9 months vs. 10.2 months | 38.6 months vs. 31.8 months |

| AURA3 [10] | Second-Line (T790M+) | Platinum-Pemetrexed | 10.1 months vs. 4.4 months | Not reached vs. 26.8 months |

| FLAURA2 [12] | First-Line | Osimertinib monotherapy | 25.5 months vs. 16.7 months | Not yet mature |

Mechanisms of Resistance to Osimertinib: The Next Therapeutic Challenge

Despite the remarkable efficacy of Osimertinib, acquired resistance inevitably develops.[15] Understanding the mechanisms of resistance is a critical area of ongoing research. These mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent.

-

EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[3][16] This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.[3]

-

EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[17] The most frequently observed bypass mechanism is the amplification of the MET proto-oncogene.[3] Other mechanisms include alterations in downstream signaling molecules like KRAS and PIK3CA, and histological transformation to small-cell lung cancer.[16][17]

Caption: Mechanisms of acquired resistance to Osimertinib.

Adverse Effects and Toxicity Profile

While generally better tolerated than earlier-generation EGFR TKIs, Osimertinib is associated with a range of adverse effects.[18][19] The most common side effects include diarrhea, rash, dry skin, and nail toxicity.[18][19][20]

More serious, though less common, adverse events can occur and require careful monitoring. These include interstitial lung disease (ILD)/pneumonitis, QTc interval prolongation, cardiomyopathy, and aplastic anemia.[20][21][22]

| Adverse Event | Frequency (All Grades) | Frequency (Grade 3 or Higher) |

| Diarrhea [18] | 60% | 2.5% |

| Rash or Acne [18] | 59% | 1.1% |

| Dry Skin [18] | 38% | 0.4% |

| Nail Toxicity [18] | 39% | 0.4% |

| Stomatitis [18] | 29% | 0.7% |

| Interstitial Lung Disease/Pneumonitis [19] | 3.9% | 2.5% |

Experimental Protocols: Assessing In Vitro Sensitivity to Osimertinib

A fundamental in vitro experiment in the study of Osimertinib is the determination of its half-maximal inhibitory concentration (IC50) in various NSCLC cell lines. This assay quantifies the drug's potency against cells with different EGFR mutation statuses.

Workflow for Determining Osimertinib IC50 in NSCLC Cell Lines

Sources

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 6. oncologynewscentral.com [oncologynewscentral.com]

- 7. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

- 8. mdpi.com [mdpi.com]

- 9. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current role and future direction of osimertinib in epidermal growth factor receptor-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. snconnect.survivornet.com [snconnect.survivornet.com]

- 13. onclive.com [onclive.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. tagrissohcp.com [tagrissohcp.com]

- 20. Osimertinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 22. 12 Tagrisso Side Effects Worth Knowing About - GoodRx [goodrx.com]

An In-depth Technical Guide to Poly(N-isopropylacrylamide): A Thermoresponsive Polymer for Advanced Drug Delivery and Tissue Engineering

This guide provides a comprehensive technical overview of Poly(N-isopropylacrylamide), a preeminent smart polymer in biomedical research. We will delve into its fundamental chemical structure, synthesis methodologies, and its defining thermoresponsive behavior. The primary focus will be on the practical application of this polymer in drug delivery and tissue engineering, providing researchers, scientists, and drug development professionals with the necessary insights to leverage its unique properties.

Core Chemical Identity and Structure

While there may be database discrepancies, the subject of this guide, a thermoresponsive polymer widely used in biomedical applications, is Poly(N-isopropylacrylamide), often abbreviated as PNIPAM, PNIPA, or PNIPAAm.[1] It is a temperature-responsive polymer first synthesized in the 1950s.[1]

The monomer unit, N-isopropylacrylamide, consists of a hydrophilic amide group and a hydrophobic isopropyl group. This amphiphilic nature within each repeating unit is the cornerstone of its remarkable thermoresponsive behavior in aqueous solutions.

Table 1: Chemical and Physical Properties of Poly(N-isopropylacrylamide)

| Property | Value |

| CAS Number | 25189-55-3 (for the polymer) |

| Chemical Formula | (C6H11NO)n |

| Molar Mass | Variable |

| Appearance | White solid |

| Density | 1.1 g/cm³ |

| Melting Point | 96 °C (205 °F; 369 K) |

The Phenomenon of Thermoresponsiveness: The Lower Critical Solution Temperature (LCST)

The most defining characteristic of PNIPAM is its reversible phase transition in water at a Lower Critical Solution Temperature (LCST).[2]

-

Below the LCST (approximately 32°C): The polymer is hydrophilic and readily dissolves in water, forming a homogeneous solution.[2] The amide group of the polymer chain forms hydrogen bonds with surrounding water molecules, leading to an extended, solvated polymer chain conformation.

-

Above the LCST: The polymer undergoes a conformational change, becoming hydrophobic and precipitating out of the solution.[2] As the temperature increases, the hydrogen bonds between the polymer and water are disrupted. This allows the hydrophobic interactions between the isopropyl groups to dominate, causing the polymer chains to collapse and aggregate, expelling water in the process.[3]

This sharp and reversible transition temperature is close to human physiological temperature, making PNIPAM an exceptionally attractive material for biomedical applications.[4] It's important to note that the precise LCST can be influenced by factors such as polymer concentration, molecular weight, and the presence of salts or other solutes.[1]

Synthesis of Poly(N-isopropylacrylamide)

PNIPAM is synthesized from the commercially available monomer N-isopropylacrylamide via free-radical polymerization.[1] This method allows for the creation of homopolymers, copolymers, and hydrogels with tailored properties.

Free-Radical Polymerization: A Standard Protocol

Free-radical polymerization is a common method for synthesizing PNIPAM. A typical protocol involves the following steps:

-

Monomer Dissolution: N-isopropylacrylamide monomer is dissolved in a suitable solvent, often water or an organic solvent like dioxane or dimethylformamide.

-

Initiator Addition: A radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), is added to the solution.[1]

-

Polymerization: The reaction mixture is heated to a specific temperature to initiate the polymerization process. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.

-

Purification: Once the polymerization is complete, the polymer is purified to remove any unreacted monomer and initiator. This is often achieved by precipitation in a non-solvent, followed by filtration and drying.

The choice of initiator and solvent can influence the molecular weight and polydispersity of the resulting polymer.

Advanced Synthesis: Controlled Radical Polymerization

For more precise control over the polymer architecture, molecular weight, and functionality, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed.[5] ATRP allows for the synthesis of well-defined polymers with narrow molecular weight distributions, which is crucial for reproducible performance in drug delivery applications.[5]

Workflow for PNIPAM Synthesis via Free-Radical Polymerization

Caption: Signaling pathway for temperature-triggered drug release from a PNIPAM-based carrier.

Applications in Tissue Engineering

PNIPAM has also emerged as a valuable material in tissue engineering, primarily for the creation of "cell sheets." [6]

Cell Sheet Engineering

Cells can be cultured on a PNIPAM-coated surface at 37°C. At this temperature, the surface is hydrophobic, promoting cell adhesion and proliferation to form a confluent cell sheet. To harvest the cell sheet, the temperature is simply lowered below the LCST. This causes the PNIPAM to become hydrophilic and swell, detaching the intact cell sheet without the need for enzymatic digestion, which can damage cells and the extracellular matrix.

Injectable Scaffolds

PNIPAM can be used to create injectable scaffolds for tissue regeneration. [7]A solution of PNIPAM mixed with cells can be injected into a defect site. At body temperature, the polymer forms a gel, creating a 3D scaffold that supports cell growth and tissue formation. [7]

Future Perspectives and Conclusion

Poly(N-isopropylacrylamide) continues to be a polymer of significant interest in the biomedical field. [6]Ongoing research is focused on fine-tuning its properties through copolymerization and functionalization to create even more sophisticated and responsive materials. [2]The ability to precisely control its phase transition temperature and its biocompatibility make it a powerful tool for the development of next-generation drug delivery systems and tissue engineering strategies. [2][8]

References

-

Thermoresponsive Polymers for Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

-

Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications. (n.d.). IEEE Xplore. Retrieved from [Link]

-

Poly(N-isopropylacrylamide). (n.d.). Wikipedia. Retrieved from [Link]

-

Thermoresponsive polymers and their biomedical application in tissue engineering – a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Assessing the Efficacy of Poly(N-isopropylacrylamide) for Drug Delivery Applications Using Molecular Dynamics Simulations. (n.d.). ACS Publications. Retrieved from [Link]

-

Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications. (n.d.). IEEE Xplore. Retrieved from [Link]

-

Understanding N-Isopropylacrylamide: Properties, Applications, and Advanced Material Science Insights. (n.d.). Matrigen. Retrieved from [Link]

-

Hybrid Thermo-Responsive Polymer Systems and Their Biomedical Applications. (n.d.). Frontiers. Retrieved from [Link]

-

Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy. (2018). PubMed Central. Retrieved from [Link]

-

Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

-

Thermoresponsive Particles in Microfluidics – Materials for Precision Control. (2025). YouTube. Retrieved from [Link]

-

4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE | CAS 25519-82-8. (n.d.). Molbase. Retrieved from [Link]

-

Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Hybrid Thermo-Responsive Polymer Systems and Their Biomedical Applications [frontiersin.org]

- 5. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Uses of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride

Abstract

This technical guide provides a comprehensive overview of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride, a compound of significant interest within the domain of neuropharmacology. Structurally, it belongs to the benzoylpiperidine class, a scaffold recognized as a privileged structure in the design of centrally active agents.[1] This document delineates the compound's physicochemical properties, provides detailed methodologies for its synthesis and characterization, and explores its postulated mechanism of action. Drawing upon structure-activity relationships of analogous compounds, we posit that (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride is a promising candidate for modulating serotonergic and dopaminergic pathways, with potential therapeutic applications in neuropsychiatric disorders such as psychosis. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for investigating its pharmacological profile, including detailed protocols for in vitro and in vivo evaluation.

Introduction: The Benzoylpiperidine Scaffold as a Privileged Moiety

The piperidine ring is a foundational heterocyclic motif prevalent in a wide array of pharmaceuticals and natural alkaloids, valued for its role as a key pharmacophore in drugs targeting conditions from psychosis to pain.[2][3] When combined with a benzoyl group, the resulting benzoylpiperidine fragment offers a structurally rigid yet versatile framework for interaction with various G protein-coupled receptors (GPCRs).[1] Notably, this chemical architecture is a recurring feature in atypical antipsychotic drugs that target serotonergic and dopaminergic systems.[1] The title compound, (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride, embodies this privileged structure, suggesting its potential as a modulator of neurotransmitter receptors implicated in psychiatric disorders. The methoxy substitution on the phenyl ring may further influence its binding affinity and selectivity for specific receptor subtypes. This guide aims to provide a thorough technical exploration of this compound, from its fundamental chemistry to its potential therapeutic applications, supported by actionable experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | (4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | [2] |

| CAS Number | 25519-82-8 | [2][4][5] |

| Molecular Formula | C13H18ClNO2 | [4][5] |

| Molecular Weight | 255.74 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 260-264°C | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis and Characterization

The synthesis of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride can be achieved through established organic chemistry methodologies. Below is a representative synthetic protocol, followed by methods for its analytical characterization.

Synthesis Protocol

A common route for the synthesis of 4-benzoylpiperidine derivatives involves the Friedel-Crafts acylation of an appropriate aromatic compound with a piperidine derivative. A plausible synthetic route is outlined below:

Caption: Synthetic workflow for (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride.

Step-by-Step Protocol:

-

Reaction Setup: To a stirred suspension of aluminum chloride in a suitable inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add isonipecotoyl chloride hydrochloride portion-wise.

-

Addition of Anisole: Following the addition of the acid chloride, add anisole dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, (4-methoxyphenyl)(piperidin-4-yl)methanone.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to afford (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride as a solid.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for purity assessment.[2]

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected chemical shifts can be predicted based on the structure and data from similar compounds. For the piperidine moiety, characteristic signals are expected in the aliphatic region, while the methoxyphenyl group will show signals in the aromatic and methoxy regions.[6][7]

3.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C13H17NO2) would be approximately m/z 220.13.

Postulated Mechanism of Action and Biological Targets

The benzoylpiperidine scaffold is a well-established pharmacophore in ligands targeting serotonin and dopamine receptors.[1] Specifically, many atypical antipsychotics with mixed 5-HT2A antagonism and D2 receptor antagonism feature this moiety.[1] The 4-methoxyphenyl group is also present in various psychoactive compounds and can influence receptor affinity and selectivity.[8][9]

Based on these structural precedents, it is hypothesized that (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride acts as a ligand for serotonin and/or dopamine receptors. The primary targets of interest are the 5-HT2A and D2 receptors, both of which are GPCRs.

Caption: Postulated GPCR signaling pathways for the target compound.

In Vitro Assessment Strategy

A systematic in vitro evaluation is crucial to determine the pharmacological profile of (4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride. The following protocols outline key assays to assess its interaction with the hypothesized targets.

Caption: Workflow for in vitro pharmacological characterization.

Radioligand Binding Assays

These assays determine the affinity of the test compound for the target receptors.[3][10][11][12][13]

Protocol for 5-HT2A Receptor Binding Assay:

-

Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor or prepare them in-house.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

-

Procedure: a. In a 96-well plate, add assay buffer, cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]Ketanserin. b. For non-specific binding, add a high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin). c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.

Protocol for D2 Receptor Binding Assay:

-

Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells stably expressing the human D2 receptor or prepare them in-house.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]Spiperone (a D2 antagonist).

-

Procedure: a. Follow a similar procedure as for the 5-HT2A assay, incubating at 37°C for 90 minutes. b. Use a high concentration of a known D2 ligand (e.g., haloperidol) for non-specific binding.

-

Data Analysis: Calculate the IC₅₀ and Ki values.

Functional Assays

Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol for 5-HT2A Calcium Flux Assay (Gq Pathway): [14][15][16][17][18][19]

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in assay buffer (HBSS with 20 mM HEPES).

-

Procedure: a. Agonist mode: Add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence plate reader. b. Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC₈₀ concentration. Measure the inhibition of the agonist-induced fluorescence signal.

-

Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol for D2 cAMP Inhibition Assay (Gi Pathway): [20][21][22]

-

Cell Culture: Plate CHO-K1 cells stably expressing the human D2 receptor in a 96-well plate.

-

Procedure: a. Pre-treat the cells with varying concentrations of the test compound. b. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. c. Incubate for a specified time. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Determine the ability of the test compound to inhibit forskolin-induced cAMP production and calculate its EC₅₀ or IC₅₀.

In Vivo Preclinical Evaluation

Should in vitro studies indicate promising activity, in vivo evaluation in rodent models of psychosis is warranted to assess potential therapeutic efficacy. The phencyclidine (PCP) model is widely used as it induces schizophrenia-like symptoms in both humans and animals.[2][8][23][24][25]

Caption: Workflow for in vivo preclinical evaluation.

PCP-Induced Hyperlocomotion

This model assesses the potential of a compound to ameliorate positive symptoms of psychosis.[24]

Protocol:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems.

-

Procedure: a. Acclimate the animals to the testing room and apparatus. b. Administer the test compound or vehicle at various doses. c. After a pre-treatment period, administer PCP (e.g., 2.5 mg/kg, s.c. for rats). d. Immediately place the animals in the open-field arenas and record locomotor activity for 60-90 minutes.

-

Data Analysis: Compare the total distance traveled between the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by the test compound suggests antipsychotic-like activity.

Prepulse Inhibition (PPI) of Startle

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients.[1][26][27][28][29]

Protocol:

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Apparatus: Acoustic startle chambers.

-

Procedure: a. Administer the test compound, vehicle, or a positive control (e.g., an atypical antipsychotic). b. After the pre-treatment period, place the animals in the startle chambers for an acclimation period with background noise. c. The test session consists of pseudorandom presentations of different trial types: pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (a weak prepulse, e.g., 75-85 dB, preceding the pulse), and no-stimulus trials.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity. The ability of the test compound to reverse a PCP-induced deficit in PPI indicates potential antipsychotic efficacy.

Novel Object Recognition (NOR) Test

This test evaluates cognitive function, particularly recognition memory, which is often impaired in schizophrenia.[5][9][30][31][32]

Protocol:

-

Animals: Male rats or mice.

-

Apparatus: An open-field arena.

-

Procedure: a. Habituation: Allow the animals to explore the empty arena. b. Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time. c. Inter-trial Interval: Return the animal to its home cage for a specified duration. Administer PCP to induce a cognitive deficit. d. Testing Phase: Administer the test compound or vehicle. After a pre-treatment period, return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Measure the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory. The ability of the test compound to reverse a PCP-induced deficit in novel object preference suggests pro-cognitive effects.

Conclusion

(4-methoxyphenyl)(piperidin-4-yl)methanone hydrochloride presents a compelling subject for investigation in the field of neuropsychopharmacology. Its structural similarity to known centrally active agents, particularly those modulating serotonergic and dopaminergic systems, provides a strong rationale for its evaluation as a potential therapeutic for psychiatric disorders. This technical guide has outlined the foundational knowledge and detailed experimental protocols necessary to systematically explore the synthesis, characterization, and pharmacological activity of this compound. The provided in vitro and in vivo testing cascades offer a clear path for researchers to elucidate its mechanism of action and assess its therapeutic potential. Further investigation into this and related molecules may lead to the development of novel and improved treatments for complex neuropsychiatric conditions.

References

-

Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Link

-

ChemicalBook. (4-METHOXYPHENYL)(4-PIPERIDYL)METHANONE HYDROCHLORIDE | 25519-82-8. Link

-

National Center for Biotechnology Information. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Link

-

National Center for Biotechnology Information. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment. PubMed. Link

-

Bio-protocol. Novel Object Recognition for Studying Memory in Mice. Link

-

Creative Biolabs. Rodent Phencyclidine (PCP) Model of Schizophrenia. Link

-

National Center for Biotechnology Information. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. PubMed. Link

-

National Center for Biotechnology Information. A rat model of phencyclidine psychosis. PubMed. Link

-

Semantic Scholar. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Link

-

Genome Research. New behavioral protocols to extend our knowledge of rodent object recognition memory. Link

-

National Center for Biotechnology Information. GPCR-radioligand binding assays. PubMed. Link

-

protocols.io. Novel Object Recognition. Link

-

National Center for Biotechnology Information. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed. Link

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Link

-

Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Link

-

Innoprot. 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Link

-

ResearchGate. Experimental protocol for novel object recognition testing. Novel... Link

-

Benchchem. Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. Link

-

IMPReSS - Mousephenotype.org. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Link

-

Benchchem. Application Notes and Protocols for In Vitro Calcium Imaging Assays. Link

-

Med Associates Inc. Pre-Pulse Inhibition Startle Protocol. Link

-

Benchchem. Application Notes and Protocols for WAY 163909 Administration in Rodent Prepulse Inhibition Studies. Link

-